乙酰胺-d5

描述

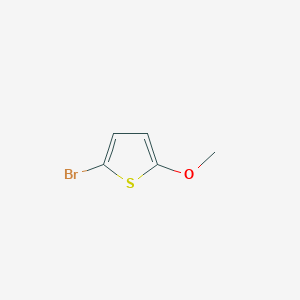

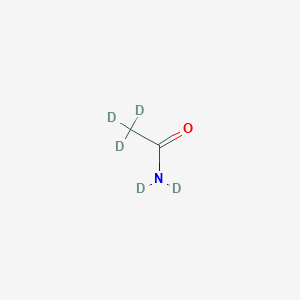

Acetamide-d5 is the deuterium labeled Acetamide . Acetamide is used as an intermediate in the synthesis of methylamine, thioacetamide, and insecticides, and as a plasticizer in leather, cloth, and coatings .

Synthesis Analysis

A significant proportion of acetamide is generated by ammonolysis of acetylacetone under reductive amination conditions . Anhydrous acetic acid, acetonitrile, and extremely well-dried hydrogen chloride gas are used to produce it, along with the more important reagent acetyl chloride .

Molecular Structure Analysis

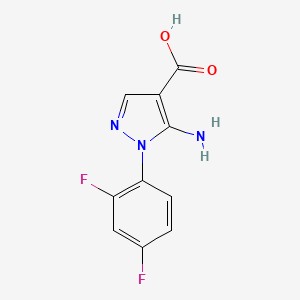

The Acetamide chemical formula is CH3CONH2 or C2H5NO . It has a molar mass of 59.07 g/mol . Acetamide has a methyl group (-CH3) that is bonded to an amine (NH2) and a carbonyl group (CO) .

Chemical Reactions Analysis

The reaction of hydroxylamine with acetamide to acetohydroxamic acid was carried out at different temperatures, and the complete reaction processes were monitored using online infrared spectroscopy and pH probe . The reaction was regarded as first-order for both reactants .

Physical And Chemical Properties Analysis

Acetamide is a clear to translucent, grey variant, or colorless chemical . It has a white streak and a density of 1.17 g/cm3 . It has a hardness of 1 to 1.5, which is identical to talc or a little harder substance .

科学研究应用

Synthesis of Pharmacologically Active Compounds

Acetamide derivatives, including Acetamide-d5, are pivotal in the synthesis of various pharmacologically active compounds. These derivatives serve as building blocks in creating molecules with potential therapeutic effects. For instance, phenoxy acetamide and its derivatives have been extensively studied for their chemical diversity and pharmacological activities . Acetamide-d5, with its deuterated isotopes, can be particularly useful in the synthesis of labeled compounds for pharmacokinetic studies.

Medicinal Chemistry Research

In medicinal chemistry, Acetamide-d5 can be utilized to study drug interactions at the molecular level. Its deuterated form allows for detailed NMR spectroscopy analysis, which is crucial for understanding the behavior of drugs within biological systems. This can lead to the development of new pharmaceuticals or the improvement of existing ones .

Transamidation Reactions

Acetamide-d5 plays a significant role in transamidation reactions, which are valuable for preparing amides. These reactions are essential in the pharmaceutical industry for the synthesis of a wide array of drugs. The deuterated form of acetamide can be used to study the mechanism of these reactions and develop more efficient catalysts .

Computational Chemistry Applications

In computational chemistry, Acetamide-d5 can be used to model and simulate the behavior of acetamide molecules in various environments. This helps in predicting the reactivity and stability of acetamide derivatives in different chemical processes, which is beneficial for designing new compounds with desired properties .

Biological Interface Studies

The unique properties of Acetamide-d5 make it suitable for studying the biological interface of drugs. It can be used to investigate the interaction between drugs and biological membranes or proteins, which is fundamental in understanding the efficacy and safety of pharmaceuticals .

ADMET Analysis

Acetamide-d5 can be employed in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to predict the pharmacokinetic and toxicological profile of new drug candidates. Its deuterated form provides an advantage in tracing the metabolic pathways and transformation of drugs within the body .

作用机制

Target of Action

Acetamide-d5, a deuterated derivative of Acetamide, primarily targets the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .

Mode of Action

It’s known that acetamide, the non-deuterated form, plays a role in the biosynthesis of the plant hormone indole-3-acetic acid (iaa)

Biochemical Pathways

Acetamide-d5 might be involved in the indole-3-acetamide (IAM) pathway, which is one of the major routes to IAA in plants . IAA is a fundamental substance in the plant life cycle, regulating almost all aspects of plant growth and development . The IAM pathway is thought to be widely distributed in the plant kingdom .

Pharmacokinetics

It’s known that the compound is a solid with a boiling point of 221 °c (lit) and a melting point of 78-80 °C (lit)

Result of Action

Some acetamide derivatives have been found to have antioxidant activity and potential anti-inflammatory activity

Action Environment

Environmental factors can influence the biosynthesis of IAA, which Acetamide-d5 might be involved in. These factors include environmental stress, such as acidic pH, osmotic and matrix stress, and carbon limitation . These factors could potentially influence the action, efficacy, and stability of Acetamide-d5.

安全和危害

未来方向

属性

IUPAC Name |

N,N,2,2,2-pentadeuterioacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-OMNVKBNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583752 | |

| Record name | (~2~H_5_)Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33675-83-1 | |

| Record name | (~2~H_5_)Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)